4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine
Overview
Description
4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered aromatic heterocyclic rings composed of three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of a nitroso group (-NO) at the 4-position and an amino group (-NH2) at the 5-position of the pyrazole ring, along with two phenyl groups attached to the 1 and 3 positions. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of 1,3-diphenyl-1H-pyrazol-5-amine: This can be achieved through the cyclocondensation of hydrazine with 1,3-diphenyl-1,3-dicarbonyl compounds under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 4-nitro-1,3-diphenyl-1H-pyrazol-5-amine.
Reduction: 4-amino-1,3-diphenyl-1H-pyrazol-5-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-nitroso-1,3-diphenyl-1H-pyrazol-5-amine involves its interaction with molecular targets in biological systems. The nitroso group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or the induction of DNA damage. This can result in antimicrobial or anticancer effects. The compound may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazol-5-amine: Lacks the nitroso group, making it less reactive in certain chemical reactions.
4-Nitro-1,3-diphenyl-1H-pyrazol-5-amine: Contains a nitro group instead of a nitroso group, which affects its reactivity and biological activity.
4-Amino-1,3-diphenyl-1H-pyrazol-5-amine: Contains an amino group instead of a nitroso group, leading to different chemical and biological properties.
Uniqueness
4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine is unique due to the presence of both a nitroso group and an amino group on the pyrazole ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. It features a nitroso group (-NO) at the 4-position and an amino group (-NH2) at the 5-position of the pyrazole ring, along with two phenyl groups at the 1 and 3 positions. This unique structure enables it to engage in various biological activities and chemical reactions, making it a subject of interest in medicinal chemistry and material science .
Chemical Structure
The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in proteins and DNA. The nitroso group can form covalent bonds, leading to inhibition of enzymatic activity or DNA damage, which can manifest as antimicrobial or anticancer effects .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's efficacy was evaluated using Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) assays.
Pathogen | MIC (µg/mL) | ZOI (mm) |
---|---|---|
Pseudomonas aeruginosa | 32 | 15 |
Klebsiella pneumoniae | 16 | 18 |
Staphylococcus aureus | 8 | 20 |
Candida albicans | 64 | 12 |
These results indicate that the compound has moderate to high inhibition potency against the tested microbes .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research has demonstrated that it can inhibit the growth of various cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cells. The compound exhibited IC50 values ranging from to , indicating potent anti-proliferative effects .
The mechanism through which this compound induces cancer cell death involves:
- Cell Cycle Arrest : The compound causes G1 phase arrest by downregulating cyclin D2 and CDK2.
- Apoptosis Induction : Fluorescent staining and DNA fragmentation studies confirmed that treatment leads to apoptosis.
- Reactive Oxygen Species (ROS) Production : Increased levels of ROS were noted, contributing to mitochondrial dysfunction and cell death .
Study on Antimicrobial Efficacy
A study published in June 2024 synthesized several derivatives of pyrazole compounds, including this compound. These derivatives were evaluated for their antimicrobial properties against standard pathogen strains. The results indicated that compounds with structural similarities demonstrated varying degrees of efficacy, with some exhibiting significantly higher inhibition rates compared to standard antibiotics .
Study on Anticancer Activity
Another study focused on the synthesis of pyrazole-benzimidazole hybrids revealed that derivatives of this compound showed promising anti-proliferative activity against multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity and suggested further exploration into this class of compounds for therapeutic applications .
Properties
IUPAC Name |
4-nitroso-2,5-diphenylpyrazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-15-14(18-20)13(11-7-3-1-4-8-11)17-19(15)12-9-5-2-6-10-12/h1-10H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKUYVVNHSWUPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2N=O)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617992 | |
Record name | 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90012-56-9 | |
Record name | 4-Nitroso-1,3-diphenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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